Nonyl 2-hydroxypropanoate
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Overview
Description
Nonyl 2-hydroxypropanoate, also known as propanoic acid, 2-hydroxy-, nonyl ester, is an organic compound with the molecular formula C12H24O3. It is an ester formed from the reaction of nonanol and lactic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 2-hydroxypropanoate can be synthesized through the esterification reaction between nonanol and lactic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
C9H19OH+CH3CH(OH)COOH→C9H19OCOCH(OH)CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-hydroxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nonanol and lactic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Nonanol and lactic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Nonyl 2-hydroxypropanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of nonyl 2-hydroxypropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanol and lactic acid, which can then participate in metabolic processes. The compound’s effects on biological systems may be mediated through its interaction with enzymes and receptors involved in lipid metabolism and energy production.
Comparison with Similar Compounds
Nonyl 2-hydroxypropanoate can be compared with other similar esters, such as:
Octyl 2-hydroxypropanoate: Similar structure but with an octyl group instead of a nonyl group.
Decyl 2-hydroxypropanoate: Similar structure but with a decyl group instead of a nonyl group.
Nonyl acetate: An ester with a nonyl group but different acid component (acetic acid instead of lactic acid).
The uniqueness of this compound lies in its specific combination of the nonyl group and the 2-hydroxypropanoate moiety, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
90053-57-9 |
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Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
nonyl 2-hydroxypropanoate |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-10-15-12(14)11(2)13/h11,13H,3-10H2,1-2H3 |
InChI Key |
XYQKYLPARUIQOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(C)O |
Origin of Product |
United States |
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